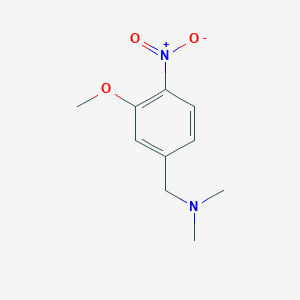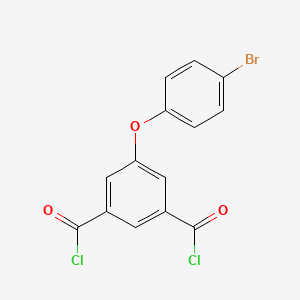![molecular formula C17H16N2O3 B8628287 benzyl N-[6-(2-oxobut-3-enyl)pyridin-2-yl]carbamate](/img/structure/B8628287.png)
benzyl N-[6-(2-oxobut-3-enyl)pyridin-2-yl]carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
benzyl N-[6-(2-oxobut-3-enyl)pyridin-2-yl]carbamate is a complex organic compound that features a benzyl group attached to a pyridine ring, which is further substituted with a 2-oxobut-3-en-1-yl group and a carbamate moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of benzyl N-[6-(2-oxobut-3-enyl)pyridin-2-yl]carbamate typically involves multi-step organic reactionsThe final step involves the attachment of the benzyl carbamate group under controlled conditions, often using a base such as sodium methoxide (MeONa) at reduced temperatures (5–10°C) to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the compound. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the purity of the final product.
化学反応の分析
Types of Reactions
benzyl N-[6-(2-oxobut-3-enyl)pyridin-2-yl]carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or other reduced forms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) for oxidation, reducing agents such as lithium aluminum hydride (LiAlH₄) for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like methanol or dichloromethane.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups.
科学的研究の応用
benzyl N-[6-(2-oxobut-3-enyl)pyridin-2-yl]carbamate has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.
Biology: It can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of benzyl N-[6-(2-oxobut-3-enyl)pyridin-2-yl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor to modulate its signaling pathways. The exact mechanism depends on the specific application and the molecular targets involved.
類似化合物との比較
Similar Compounds
Similar compounds include other pyridine derivatives and carbamate-containing molecules. Examples include:
- Pyridine-2-carboxamide derivatives
- Benzyl carbamate derivatives
- 2-oxobut-3-en-1-yl substituted pyridines
Uniqueness
benzyl N-[6-(2-oxobut-3-enyl)pyridin-2-yl]carbamate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
特性
分子式 |
C17H16N2O3 |
|---|---|
分子量 |
296.32 g/mol |
IUPAC名 |
benzyl N-[6-(2-oxobut-3-enyl)pyridin-2-yl]carbamate |
InChI |
InChI=1S/C17H16N2O3/c1-2-15(20)11-14-9-6-10-16(18-14)19-17(21)22-12-13-7-4-3-5-8-13/h2-10H,1,11-12H2,(H,18,19,21) |
InChIキー |
GCVFJHVAAZKFLF-UHFFFAOYSA-N |
正規SMILES |
C=CC(=O)CC1=NC(=CC=C1)NC(=O)OCC2=CC=CC=C2 |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![5-chloro-6-[(1-cyclopropylpiperidin-4-yl)amino]pyridine-3-sulfonamide](/img/structure/B8628210.png)
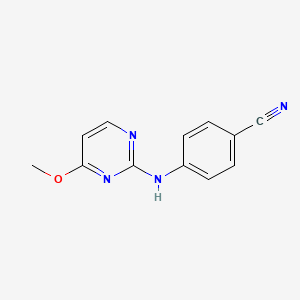
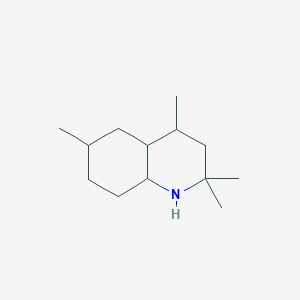
![1-[4-(1,1,2,2-Tetrafluoroethoxy)phenyl]piperazine](/img/structure/B8628229.png)
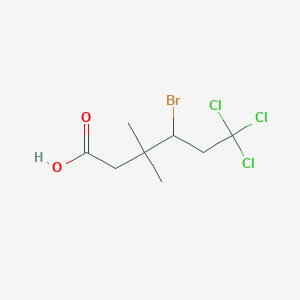
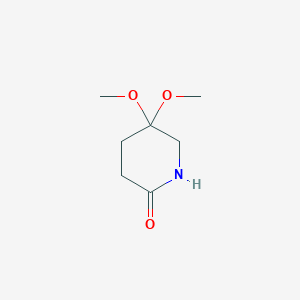
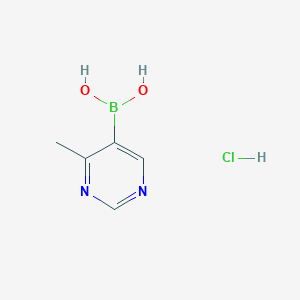


![methyl 1-methyl-4-[(1-methyl-4-nitropyrrole-2-carbonyl)amino]pyrrole-2-carboxylate](/img/structure/B8628274.png)

